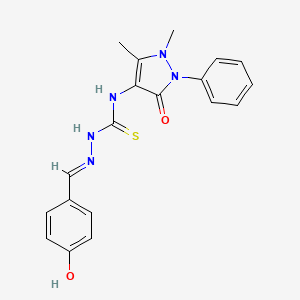

![molecular formula C17H19N5OS B2510033 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide CAS No. 1105201-74-8](/img/structure/B2510033.png)

2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

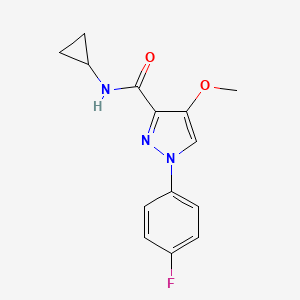

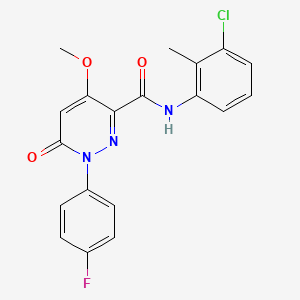

The compound “2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide” is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[3,4-d]pyridazine ring, which is a type of bicyclic heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazolo[3,4-d]pyridazine ring, which is a type of bicyclic heterocycle . This ring system is likely to contribute significantly to the compound’s properties.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyrazolo[3,4-d]pyridazine ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazolo[3,4-d]pyridazine ring could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

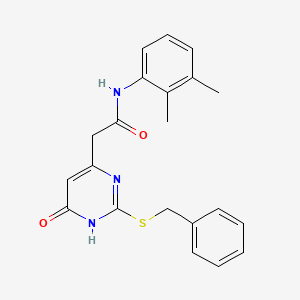

The compound is part of a broader class of heterocyclic compounds known for their complex synthesis and diverse chemical properties. Studies have been conducted on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents via a versatile and readily accessible precursor, demonstrating the compound's relevance in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Moreover, pyrazolo[3,4-d]pyridazine derivatives have been synthesized and evaluated for their amplifying effects on phleomycin against E. coli, highlighting their potential in enhancing antibiotic efficacy (Brown, Danckwerts, Grigg, & Iwai, 1979).

Biological and Medicinal Applications

The compound and its derivatives have been explored for various biological and medicinal applications, including antimicrobial, antitumor, and anti-inflammatory activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties, showing significant potential in treating inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Additionally, the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activities, further emphasizing the compound's role in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Potential Therapeutic Uses

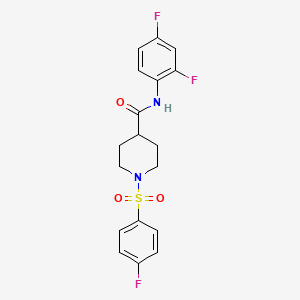

The therapeutic potential of related compounds has been investigated in various studies. Novel heterocyclic compounds have been synthesized and evaluated for their antitumor and antioxidant activities, revealing some compounds with promising activities, thus indicating the potential therapeutic uses of these derivatives (Hamama, El-Salam, Mohamed, & Hafez, 2005). Furthermore, computational and pharmacological evaluations of novel derivatives have shown significant toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, underscoring their potential in drug development for various diseases (Faheem, 2018).

Wirkmechanismus

Target of Action

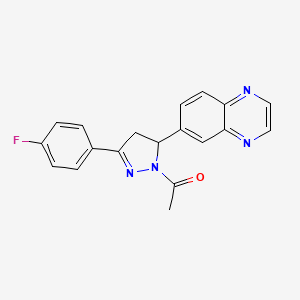

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus disrupting the normal progression of the cell cycle . This inhibition is achieved through the compound’s interaction with the active site of CDK2 . The compound’s inhibitory effect has been demonstrated with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, indicating a strong inhibitory effect .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, leading to a significant alteration in cell cycle progression . Specifically, it can lead to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can inhibit the proliferation of cancer cells .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Additionally, it has been observed to induce apoptosis within HCT cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-11(2)15-13-9-19-22(12-7-5-4-6-8-12)16(13)17(21-20-15)24-10-14(23)18-3/h4-9,11H,10H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGPUUJDFHOBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2509964.png)